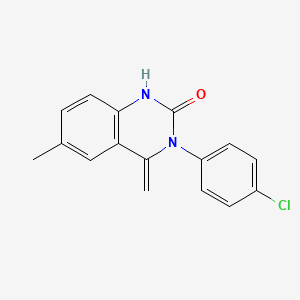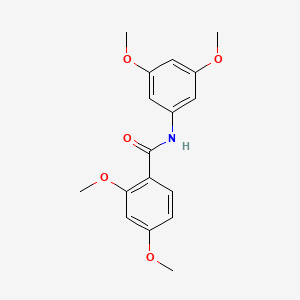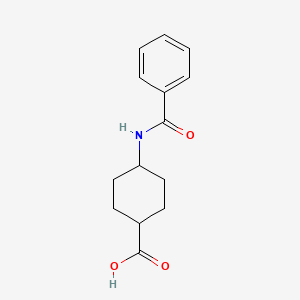
3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as BPAA or N-CPAA, and it is a derivative of acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience. BPAA has been shown to have a modulatory effect on the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders.
BPAA has also been studied for its potential application as a fluorescent probe. The compound has a unique fluorescence emission spectrum, which makes it useful for imaging applications. Additionally, BPAA has been studied for its potential application in drug discovery. The compound has been shown to have inhibitory effects on certain enzymes, which could be useful for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of ion channels in neurons. Specifically, BPAA has been shown to enhance the activity of certain potassium channels, which could lead to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide have been studied extensively in vitro. The compound has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, BPAA has been shown to have a modulatory effect on the activity of ion channels in neurons, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide in lab experiments is its high purity and yield. Additionally, the compound has a unique fluorescence emission spectrum, which makes it useful for imaging applications. However, one of the limitations of using BPAA is its relatively high cost compared to other compounds that are commonly used in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide. One area of research is the development of new drugs based on the inhibitory effects of BPAA on certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurological disorders. Finally, there is a need for the development of new synthesis methods that are more cost-effective and environmentally friendly.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)propionic acid with cyclopentylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically high, and the purity of the product can be improved by using appropriate purification techniques.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(16-12-3-1-2-4-12)8-6-11-5-7-13-14(9-11)19-10-18-13/h5-9,12H,1-4,10H2,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFOTQIGIXJPPD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)

![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)
![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)


![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)
![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
